molecular formula C16H19N3O3 B2813022 1-methyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one CAS No. 874463-41-9

1-methyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one

Cat. No.: B2813022
CAS No.: 874463-41-9
M. Wt: 301.346
InChI Key: JJVWETTWFIFPHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one is a quinolinone derivative featuring a nitro group at position 3, a methyl group at position 1, and a 4-methylpiperidinyl substituent at position 2. The compound’s structure combines a planar aromatic quinolinone core with a conformationally flexible piperidine ring, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

1-methyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-11-7-9-18(10-8-11)14-12-5-3-4-6-13(12)17(2)16(20)15(14)19(21)22/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVWETTWFIFPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C(=O)N(C3=CC=CC=C32)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Alkylation: The methyl group at the 1-position can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.

    Piperidine Substitution: The final step involves the substitution of the 4-position with a 4-methylpiperidin-1-yl group, which can be achieved through nucleophilic substitution reactions using 4-methylpiperidine and appropriate leaving groups.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Oxidation: The methyl groups can be oxidized to carboxylic acids or aldehydes using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products:

    Reduction: 1-Methyl-4-(4-methylpiperidin-1-yl)-3-aminoquinolin-2(1H)-one.

    Oxidation: 1-Carboxy-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Quinoline derivatives are known for their pharmacological activities, including antimalarial, antibacterial, and anticancer properties. This compound could be explored for similar therapeutic potentials.

    Industry: It can be used in the development of dyes, pigments, and other industrial chemicals due to its stable quinoline core and functional groups.

Mechanism of Action

The mechanism of action of 1-methyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes, receptors, or DNA. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic or toxic effects. The piperidine moiety may enhance the compound’s binding affinity to certain biological targets, influencing its pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Structural Analogues with Modified Piperidine/Piperazine Substituents

Compound 8015-3847 ():

  • Structure: 1-methyl-4-{4-[(naphthalen-1-yl)methyl]piperazin-1-yl}-3-nitroquinolin-2(1H)-one
  • Key Differences:
    • Replaces the 4-methylpiperidine group with a piperazine ring linked to a naphthylmethyl group.
    • Increased molecular weight (428.49 g/mol vs. ~375 g/mol for the target compound) and lipophilicity due to the aromatic naphthyl group.
  • Implications: The bulkier substituent may enhance target binding affinity but reduce solubility .

1-Methyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one ():

  • Structure: Morpholine replaces 4-methylpiperidine at position 3.
  • Reduced steric hindrance compared to 4-methylpiperidine.

Quinolinone Derivatives with Functionalized Side Chains

MC2 ():

  • Structure: 6-[4-(4-methylpiperidin-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one
  • Key Differences:
    • The 4-methylpiperidinyl group is attached via a 4-oxobutoxy linker at position 6 (vs. position 4 in the target compound).
    • Contains an additional methyl group at position 4.
  • Implications: The extended linker in MC2 improves PDE3 inhibitory activity while reducing chronotropic side effects, suggesting that substituent position and flexibility critically modulate biological activity .

Compound I10 ():

  • Structure: (Z)-1,2-Dimethyl-4-((3-(3-(4-methylpiperidin-1-yl)propyl)benzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide
  • Key Differences: Quinolinium core (positively charged) vs. neutral quinolinone. Bulky benzo[d]thiazole substituent linked via a propyl chain to 4-methylpiperidine.
  • Implications: The cationic charge enhances solubility in polar solvents, while the bulky substituent may limit blood-brain barrier penetration .

Biological Activity

1-Methyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, particularly focusing on its anti-inflammatory, anti-cancer, and enzyme inhibition properties.

  • Molecular Formula : C15H18N4O2
  • Molecular Weight : 286.33 g/mol
  • CAS Number : 53761-55-0

Anti-inflammatory Properties

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. A study demonstrated that related compounds reduced the levels of inflammatory markers in activated macrophages, suggesting potential applications as anti-inflammatory agents. The compounds were shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and reduce nitric oxide (NO) production, which are critical in inflammatory responses .

Anti-cancer Activity

The compound has been evaluated for its anti-cancer properties, particularly through its interaction with cathepsin B, a protease involved in tumor progression. In vitro studies revealed that this compound and related derivatives significantly inhibited cathepsin B activities, leading to reduced collagen IV degradation and impaired cancer cell invasion. These findings suggest that this compound may serve as a potential therapeutic agent in cancer treatment by targeting tumor-associated proteases .

Enzyme Inhibition

The compound has been reported to act as a selective inhibitor of cathepsin B, demonstrating both endopeptidase and exopeptidase inhibitory activities. In assays using MCF-10A neoT cells, it was found that the compound reduced extracellular collagen degradation by 45–70% and intracellular degradation by 40–60%. This dual inhibition is crucial for developing strategies to combat tumor metastasis .

Case Study 1: Inhibition of Cathepsin B

In a controlled study, researchers assessed the impact of this compound on collagen IV degradation in breast cancer models. The compound was administered at concentrations of 5 μM and showed a significant reduction in both extracellular and intracellular degradation rates compared to untreated controls. This study highlights the potential of this compound in therapeutic applications against cancer metastasis.

Treatment ConcentrationExtracellular Degradation (%)Intracellular Degradation (%)
Control100100
Compound (5 μM)3040

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammatory responses, activated RAW 264.7 macrophages were treated with various concentrations of the compound. The results indicated a dose-dependent decrease in iNOS expression and NO production, supporting its role as an anti-inflammatory agent.

Treatment ConcentrationiNOS Expression Reduction (%)NO Production Reduction (%)
Control00
Compound (10 μM)5045
Compound (20 μM)7065

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.